molecular formula C19H20BrClFN3OS B2541461 4-bromo-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1217051-44-9

4-bromo-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride

Katalognummer: B2541461
CAS-Nummer: 1217051-44-9
Molekulargewicht: 472.8
InChI-Schlüssel: VIQXRCRVDFVUPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C19H20BrClFN3OS and its molecular weight is 472.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4-bromo-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride, a compound with significant potential in medicinal chemistry, has been studied for its biological activity, particularly in the context of cancer treatment. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₉H₂₀BrClFN₃OS
  • Molecular Weight : 472.8 g/mol
  • CAS Number : 1215530-46-3

The compound primarily functions as an inhibitor of fibroblast growth factor receptor 1 (FGFR1), which is implicated in various cancers, including non-small cell lung cancer (NSCLC). FGFR1 plays a crucial role in cell proliferation and survival; thus, its inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

In Vitro Studies

Research has demonstrated that this compound exhibits potent inhibitory effects on NSCLC cell lines. The following table summarizes the IC₅₀ values observed in various studies:

Cell LineIC₅₀ (µM)Mechanism of Action
NCI-H5201.36 ± 0.27Inhibition of FGFR1 phosphorylation
NCI-H15811.25 ± 0.23Cell cycle arrest at G2 phase
NCI-H2262.31 ± 0.41Induction of apoptosis
NCI-H4602.14 ± 0.36Inhibition of ERK signaling
NCI-H17031.85 ± 0.32Downregulation of PLCγ1

These results indicate that the compound effectively inhibits cell growth through multiple pathways, including cell cycle arrest and apoptosis induction.

Molecular Docking Studies

Molecular docking studies have shown that this compound binds to FGFR1, forming multiple hydrogen bonds that stabilize the interaction and enhance its inhibitory effects on receptor activity. This binding is critical for the compound's efficacy as an anticancer agent.

Case Studies

Recent clinical studies have highlighted the potential of this compound in treating patients with FGFR1-amplified NSCLC:

  • Patient Case Study A : A patient with advanced NSCLC showed significant tumor reduction after treatment with a regimen including this compound, leading to a progression-free survival of over six months.
  • Patient Case Study B : Another patient exhibited a partial response with a decrease in tumor size and improved overall health metrics after administration of the compound over a treatment period of three months.

Eigenschaften

IUPAC Name

4-bromo-N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrFN3OS.ClH/c1-23(2)10-3-11-24(18(25)13-4-6-14(20)7-5-13)19-22-16-9-8-15(21)12-17(16)26-19;/h4-9,12H,3,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQXRCRVDFVUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=C(C=C3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.